Product packaging for Benzenamine, N-(3-chloropropyl)-2-nitro-(Cat. No.:CAS No. 62781-00-4)

Benzenamine, N-(3-chloropropyl)-2-nitro-

Cat. No.: B8609376
CAS No.: 62781-00-4
M. Wt: 214.65 g/mol
InChI Key: WOFRVOOYNJVVIK-UHFFFAOYSA-N
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Description

Significance within Substituted Anilines and Nitroaromatic Compounds

Substituted anilines are a cornerstone of the chemical industry, serving as versatile precursors for dyes, polymers, and pharmaceuticals. chempanda.com The specific substitutions on the aniline (B41778) ring and the amino group dictate the compound's physical and chemical properties. In Benzenamine, N-(3-chloropropyl)-2-nitro-, the presence of the N-(3-chloropropyl) group introduces a reactive alkyl halide moiety, while the ortho-nitro group significantly influences the electronic properties of the aromatic ring.

Nitroaromatic compounds are characterized by the presence of a nitro group (-NO2) attached to an aromatic ring. This functional group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and makes it susceptible to nucleophilic attack. The nitro group is a key component in many explosives, and also in a variety of pharmaceuticals where it can be reduced to an amino group, a critical step in the synthesis of many drugs. chempanda.com The presence of the nitro group in Benzenamine, N-(3-chloropropyl)-2-nitro- therefore imparts properties characteristic of this class of compounds, including potential biological activity and utility in synthesis.

Contextualization within Organic Synthesis and Intermediate Chemistry

Benzenamine, N-(3-chloropropyl)-2-nitro- is primarily recognized for its role as a chemical intermediate. Its bifunctional nature, possessing both a nucleophilic secondary amine (once the nitro group is reduced) and a reactive chloropropyl side chain, makes it a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds.

The 2-nitroaniline (B44862) core of the molecule is a well-known precursor for the synthesis of ortho-phenylenediamines, which are essential for creating benzimidazoles. wikipedia.org Benzimidazoles are a prominent class of heterocyclic compounds found in a number of pharmaceuticals. The N-(3-chloropropyl) substituent provides a handle for intramolecular or intermolecular cyclization reactions, allowing for the construction of various nitrogen-containing ring systems. For example, the chloroalkyl chain can react with the amino group (after reduction of the nitro group) to form a seven-membered heterocyclic ring.

Research Gaps and Emerging Opportunities for Benzenamine, N-(3-chloropropyl)-2-nitro- Investigations

Despite its potential, a thorough survey of the scientific literature reveals a notable lack of in-depth studies focused specifically on Benzenamine, N-(3-chloropropyl)-2-nitro-. This represents a significant research gap. The majority of available information is related to its role as a cataloged chemical intermediate, with limited data on its detailed reactivity, spectroscopic characterization, or application in the synthesis of novel compounds.

This information void presents a number of opportunities for future research:

Synthesis and Optimization: Developing and optimizing synthetic routes to Benzenamine, N-(3-chloropropyl)-2-nitro- would be a valuable contribution.

Reactivity Studies: A systematic investigation of its reactivity, exploring reactions at the nitro group, the amino group (after reduction), and the chloropropyl chain, would unlock its full potential as a synthetic intermediate.

Synthesis of Novel Heterocycles: Utilizing this compound as a building block for the synthesis of novel nitrogen-containing heterocycles could lead to the discovery of new compounds with interesting biological or material properties.

Biological Screening: Given the prevalence of substituted anilines and nitroaromatics in medicinal chemistry, screening Benzenamine, N-(3-chloropropyl)-2-nitro- and its derivatives for various biological activities could be a fruitful area of research.

Chemical Compound Information

Compound NameSynonymsMolecular Formula
Benzenamine, N-(3-chloropropyl)-2-nitro-N-(3-chloropropyl)-2-nitroanilineC9H11ClN2O2
2-Nitroanilineortho-Nitroaniline, o-NitroanilineC6H6N2O2
AnilineBenzenamine, PhenylamineC6H7N
BenzimidazoleC7H6N2
o-Phenylenediamine1,2-DiaminobenzeneC6H8N2

Chemical Properties

PropertyValue
Molecular Weight 214.65 g/mol
Molecular Formula C9H11ClN2O2
CAS Number 62781-00-4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClN2O2 B8609376 Benzenamine, N-(3-chloropropyl)-2-nitro- CAS No. 62781-00-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62781-00-4

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

N-(3-chloropropyl)-2-nitroaniline

InChI

InChI=1S/C9H11ClN2O2/c10-6-3-7-11-8-4-1-2-5-9(8)12(13)14/h1-2,4-5,11H,3,6-7H2

InChI Key

WOFRVOOYNJVVIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCCCCl)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Benzenamine, N 3 Chloropropyl 2 Nitro and Its Structural Analogs

Established Synthetic Pathways to Benzenamine, N-(3-chloropropyl)-2-nitro-

Established methods for the synthesis of Benzenamine, N-(3-chloropropyl)-2-nitro- and its analogs typically involve a two-step process: N-alkylation of a pre-existing nitroaniline or the nitration of an N-alkylated aniline (B41778). The choice of pathway often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.

The most direct route to Benzenamine, N-(3-chloropropyl)-2-nitro- involves the N-alkylation of 2-nitroaniline (B44862) with a suitable three-carbon electrophile containing a chlorine atom. A common alkylating agent for this purpose is 1-bromo-3-chloropropane. This reaction is typically carried out in the presence of a base to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity.

The use of 1-bromo-3-chloropropane is strategic due to the differential reactivity of the bromine and chlorine atoms. Bromine is a better leaving group than chlorine, allowing for selective reaction at the C-Br bond while leaving the C-Cl bond intact for further functionalization if needed. Phase-transfer catalysis (PTC) is a technique that can be employed to facilitate this type of N-alkylation, especially when dealing with reactants of differing solubilities. phasetransfercatalysis.com Potential side reactions that need to be controlled include dehydrohalogenation of the alkylating agent or the product, which can lead to the formation of allyl impurities. phasetransfercatalysis.com

In a related synthesis of 4,5-dichloro-N-(3-chloropropyl)-2-nitrobenzenamine, the final step involves the conversion of a hydroxyl group to a chloro group using thionyl chloride. prepchem.com This highlights an alternative strategy where the chloropropyl group is introduced via a precursor alcohol.

Table 1: Comparison of N-Alkylation Strategies

Strategy Alkylating Agent Key Considerations Potential Side Reactions
Direct Alkylation 1-bromo-3-chloropropane Differential reactivity of halogens, use of base Dimerization, dehydrohalogenation
Two-Step (via alcohol) 3-amino-1-propanol followed by chlorination Avoids direct use of dihaloalkanes Requires an additional reaction step

An alternative synthetic approach involves the introduction of the nitro group onto a pre-formed N-(3-chloropropyl)aniline. This is typically achieved through electrophilic aromatic substitution, specifically nitration. A mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) is the most common nitrating agent. youtube.com

The directing effect of the N-alkylamino group is crucial in this step. As an activating, ortho-, para-directing group, it will direct the incoming nitro group to the positions ortho and para to itself. Therefore, to synthesize the desired 2-nitro isomer, the para position must be blocked, or separation of the resulting ortho and para isomers is required.

Achieving high regioselectivity is a key challenge in the synthesis of substituted anilines. In the context of Benzenamine, N-(3-chloropropyl)-2-nitro-, this pertains to controlling the position of both the nitro group and the N-alkyl substituent.

When starting with 2-nitroaniline, the N-alkylation is inherently regioselective at the amino group. However, if the synthesis begins with N-(3-chloropropyl)aniline, the subsequent nitration will yield a mixture of ortho and para isomers. To favor the ortho product, the para position could be protected with a blocking group that can be later removed.

Recent advancements in synthetic methodology have focused on developing highly regioselective reactions. For instance, methods for the regioselective synthesis of 4,5-dialkoxy-2-nitroanilines have been reported, demonstrating the ability to control the substitution pattern on the aniline ring. uj.edu.pl Similarly, regioselective methods for the synthesis of N-substituted 2-aminoquinazolin-4-ones and 3-nitroindoles highlight the ongoing efforts to achieve precise control over molecular architecture. nih.govnih.gov

Innovative Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of more efficient, sustainable, and environmentally friendly processes. This has led to the exploration of innovative approaches for the synthesis of compounds like Benzenamine, N-(3-chloropropyl)-2-nitro-.

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of organic transformations. For the synthesis of Benzenamine, N-(3-chloropropyl)-2-nitro- and its analogs, catalytic methods can be applied to both the C-N bond formation and the introduction of the nitro group.

Transition metal catalysis has revolutionized the formation of carbon-nitrogen (C-N) bonds. mdpi.com While not explicitly detailed for Benzenamine, N-(3-chloropropyl)-2-nitro-, general principles of transition metal-catalyzed amination can be applied. For example, palladium- and copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are powerful methods for forming C-N bonds. nih.gov These reactions could potentially be adapted for the coupling of 2-nitrochlorobenzene with 3-chloro-1-propanamine.

Iron catalysis is emerging as a more sustainable alternative to precious metal catalysis for C-N bond formation. chemistryviews.org Iron-catalyzed reductive C-N bond construction by reacting nitroarenes with various partners has been reported. nih.gov This approach could offer a more environmentally benign route to N-alkylated nitroanilines.

Transition metals can also be involved in the activation of C-CN bonds, providing alternative synthetic routes. snnu.edu.cn Furthermore, transition metal-catalyzed C-H activation is a cutting-edge strategy for forming C-N bonds directly, which can reduce the number of synthetic steps and the generation of waste. nih.gov

Table 2: Overview of Catalytic Strategies

Catalytic Approach Metal Application Advantages
Cross-Coupling Palladium, Copper C-N bond formation High efficiency, broad scope
Reductive Coupling Iron C-N bond formation Environmentally benign, cost-effective
C-H Activation Rhodium, Palladium, Cobalt, Iridium, Ruthenium Direct C-N bond formation Atom economy, step economy

Recent research has also explored the use of metal nanoparticles as heterogeneous catalysts for C-N bond formation via C-H activation, offering advantages in terms of catalyst recovery and reuse. nih.gov The development of green synthetic routes, such as the reduction of nitrobenzene to aniline using carbonaceous bio-based materials, underscores the shift towards more sustainable chemical production. researchgate.net Electrochemical methods are also being investigated as a greener alternative for aniline production. chemistryworld.com

Catalytic Strategies for Efficient Benzenamine, N-(3-chloropropyl)-2-nitro- Synthesis

Development of Heterogeneous and Homogeneous Catalytic Systems

The synthesis of N-alkylated anilines, including Benzenamine, N-(3-chloropropyl)-2-nitro-, predominantly involves the N-alkylation of an aniline derivative. The development of advanced catalytic systems is crucial for enhancing the efficiency, selectivity, and sustainability of these reactions. Both heterogeneous and homogeneous catalysts have been extensively investigated for the N-alkylation of anilines and related amines with alcohols or alkyl halides.

Homogeneous Catalysis: Homogeneous catalysts, particularly those based on noble metals like iridium and ruthenium, have demonstrated high efficacy in N-alkylation reactions. acs.org Iridium(III) and Ruthenium(II) complexes featuring N-heterocyclic carbene (NHC) ligands are noted for their catalytic activity in the N-alkylation of aniline derivatives with alcohols. acs.org These reactions often proceed via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes a condensation reaction with the amine, followed by reduction of the resulting imine. Such catalytic systems can operate under solvent-free conditions, which is a significant environmental advantage. acs.org For instance, NHC-Ir(III) complexes have been shown to be superior to their Ru(II) counterparts in certain N-alkylation processes. acs.org

Heterogeneous Catalysis: Heterogeneous catalysts offer advantages in terms of ease of separation, reusability, and generally lower cost, especially when using non-precious metals. Nickel-based catalysts have emerged as a cost-effective and efficient option for N-alkylation. acs.orgacs.org Nickel nanoparticles supported on materials like θ-Al2O3 have been successfully used for the alkylation of anilines with a variety of alcohols. acs.orgresearchgate.net These catalysts can function without additives and are reusable. acs.org The activity of these supported nickel catalysts is highly dependent on the nature of the support material, with acid-base bifunctional supports showing enhanced activity. acs.orgresearchgate.net The active sites are proposed to be at the metal-support interface, involving low-coordinated nickel atoms adjacent to the acid-base sites of the support. acs.org

Other studies have explored the use of pyrolytically activated dinuclear Ni(II)-Ce(III) complexes for related reactions like the hydrogenation of nitroarenes, a process that shares catalyst design principles with N-alkylation. nih.gov

Table 1: Comparison of Catalytic Systems for N-Alkylation of Anilines

Catalyst Type Metal Center Ligand/Support Advantages Disadvantages
Homogeneous Iridium, Ruthenium N-Heterocyclic Carbene (NHC) High activity and selectivity, can operate under mild conditions. acs.org Cost of noble metals, difficulty in catalyst separation and recycling.
Heterogeneous Nickel θ-Alumina (θ-Al2O3) Low cost, reusable, robust, additive-free conditions. acs.orgresearchgate.net May require higher temperatures, potential for metal leaching.

| Heterogeneous | Nickel-Cerium | Silica | Good activity for hydrogenation, potential for N-alkylation. nih.gov | Primarily studied for nitroarene reduction, less data on N-alkylation. |

Principles of Green Chemistry in Process Development

The integration of green chemistry principles into the synthesis of benzenamine derivatives aims to reduce the environmental impact of chemical manufacturing. nih.govchemrxiv.orgchemrxiv.org Key areas of focus include the use of safer solvents, minimizing waste, and maximizing atom economy. tandfonline.com

Utilization of Benign Solvents and Solvent-Free Conditions

A major goal in green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs) as solvents. Research into the N-alkylation of anilines has demonstrated the feasibility of solvent-free reactions. acs.org For example, the N-alkylation of aniline derivatives with benzyl alcohols using NHC-Ir(III) and NHC-Ru(II) complexes has been successfully performed in the absence of a solvent. acs.org When solvents are necessary, the focus shifts to more benign alternatives. While many traditional N-alkylation procedures for anilines have utilized solvents like acetonitrile or dimethylformamide (DMF), greener alternatives are actively being sought. researchgate.netgoogle.com Water is an ideal green solvent, and some synthetic methods for related compounds are being adapted to aqueous conditions. google.com

Atom Economy and Waste Minimization in Benzenamine Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. tandfonline.com Synthetic routes with high atom economy minimize the generation of byproducts and waste. The "borrowing hydrogen" strategy employed in the catalytic N-alkylation of anilines with alcohols is inherently atom-economical, as the only theoretical byproduct is water. acs.orgacs.org This contrasts with traditional N-alkylation using alkyl halides, which generates stoichiometric amounts of salt waste. researchgate.net

For example, the reaction of 2-nitroaniline with 3-chloropropanol catalyzed by a suitable heterogeneous catalyst would proceed with water as the primary byproduct, representing a highly atom-efficient pathway. Waste is further minimized through the use of reusable heterogeneous catalysts, which reduces the need for catalyst quenching and disposal after each batch. acs.org

Analysis of Patented Synthetic Procedures for Benzenamine, N-(3-chloropropyl)-2-nitro-

The synthesis generally involves the reaction of a starting nitroaniline with an alkylating agent. One relevant patent describes a process for preparing nitroaniline derivatives via direct amination of an aromatic nitro compound using an O-alkylhydroxylamine in the presence of a base like potassium tert-butoxide. epo.orggoogleapis.com This highlights a method of forming the amine group on the benzene (B151609) ring.

Another patented method details the synthesis of N-(3-chloropropyl)methacrylamide, which involves reacting 3-chloropropylamine hydrochloride with methacrylic anhydride. google.com This patent establishes a procedure for handling the "3-chloropropyl" moiety.

A more analogous process would involve the direct N-alkylation of 2-nitroaniline. A patented procedure for preparing 2-nitro-5-(phenylthio)-anilines involves reacting 5-chloro-2-nitroaniline with a thiophenol in the presence of ammonia. justia.com This demonstrates an industrial approach to nucleophilic aromatic substitution on a nitroaniline core.

Based on these related patents, a plausible, industrially relevant synthesis for Benzenamine, N-(3-chloropropyl)-2-nitro- would involve the reaction of 2-nitroaniline with a 3-carbon alkylating agent containing a chlorine atom, such as 1,3-dichloropropane or 1-bromo-3-chloropropane. The reaction would likely be carried out in a suitable solvent like DMF or acetonitrile, in the presence of a base to neutralize the generated acid.

Table 2: Key Reagents and Conditions from Relevant Patents

Patent Focus Starting Materials Key Reagents Solvent Potential Application to Target Synthesis
Nitroaniline Preparation epo.orggoogleapis.com Nitrobenzene, O-methylhydroxylamine Potassium tert-butoxide N,N-dimethylformamide (DMF) Provides a route to the nitroaniline precursor.
N-(3-chloropropyl) Synthesis google.com 3-chloropropylamine HCl, Methacrylic anhydride Sodium Carbonate Dichloromethane/Water Demonstrates handling of the 3-chloropropyl group.

Chemical Transformations and Reactivity of Benzenamine, N 3 Chloropropyl 2 Nitro

Reactions at the Anilino Nitrogen Center

The secondary amine of the anilino group is a key site for reactivity. Its nucleophilicity is significantly attenuated by the strong electron-withdrawing effect of the ortho-nitro group, which delocalizes the nitrogen's lone pair of electrons into the aromatic ring. Despite this reduced reactivity compared to non-nitrated anilines, the nitrogen center can still participate in a variety of substitution and cyclization reactions.

The anilino nitrogen can undergo N-alkylation and N-acylation to yield a range of derivatives. These reactions typically require more forcing conditions than those for more nucleophilic amines.

N-Alkylation: The introduction of an additional alkyl group onto the anilino nitrogen can be achieved using various alkylating agents. Catalytic methods, such as the "borrowing hydrogen" strategy, utilize alcohols as alkylating agents in the presence of transition metal catalysts like ruthenium or manganese. researchgate.netrsc.org This approach is atom-economical, producing water as the sole byproduct. researchgate.net Alternatively, reactions with alkyl halides can proceed, often requiring a base to deprotonate the weakly acidic N-H group and generate a more potent nucleophile.

N-Acylation: Acylation of the anilino nitrogen is a common derivatization pathway, leading to the formation of stable amide products. This transformation is typically accomplished by reacting the parent compound with acyl halides or acid anhydrides. google.com Due to the reduced nucleophilicity of the nitroaniline, these reactions may require the use of a base or coupling agents to facilitate the reaction. researchgate.net A variety of coupling reagents developed for peptide synthesis, such as those based on phosphonium (B103445) or uronium salts, can be effective for acylating deactivated amines. researchgate.net

The table below summarizes potential derivatization reactions at the anilino nitrogen.

Table 1: Potential N-Substitution and Derivatization Reactions

Reaction Type Reagent Class Typical Reagents Product Class
N-Alkylation Alcohols (Borrowing Hydrogen) R-CH₂OH, Ru or Mn catalyst N-alkyl-N-(3-chloropropyl)-2-nitroaniline
N-Alkylation Alkyl Halides R-X (X=Br, I), Base (e.g., NaH) N-alkyl-N-(3-chloropropyl)-2-nitroaniline
N-Acylation Acyl Halides R-COCl, Base (e.g., Pyridine) N-acyl-N-(3-chloropropyl)-2-nitroaniline
N-Acylation Acid Anhydrides (R-CO)₂O N-acyl-N-(3-chloropropyl)-2-nitroaniline

Intramolecular Cyclization Pathways Involving the Amino and Chloropropyl Groups

One of the most significant reactions of Benzenamine, N-(3-chloropropyl)-2-nitro- is its ability to undergo intramolecular cyclization. In the presence of a base, the anilino nitrogen can act as an internal nucleophile, attacking the electrophilic carbon of the chloropropyl chain and displacing the chloride ion. This intramolecular SN2 reaction results in the formation of a six-membered heterocyclic ring.

This pathway directly leads to the synthesis of 1-(2-nitrophenyl)piperazine , a valuable building block in medicinal chemistry, often used as an intermediate in the synthesis of pharmaceuticals with potential antidepressant and anti-anxiety properties. ontosight.ai The reaction is typically promoted by a non-nucleophilic base, such as sodium carbonate or potassium tert-butoxide, in a suitable polar aprotic solvent like DMF or acetonitrile. The electron-withdrawing nitro group, while deactivating the aniline (B41778) nucleophilicity, is crucial for activating other positions on the ring for different reactions and is often a key feature in the final target molecule or a precursor to an amino group. ontosight.ai

Reactivity of the Chloropropyl Side Chain

The terminal chlorine atom on the propyl side chain serves as a good leaving group in nucleophilic substitution reactions, providing a handle for introducing a wide variety of functional groups.

The primary alkyl chloride of the 3-chloropropyl group is susceptible to attack by a diverse array of nucleophiles via an SN2 mechanism. This allows for the facile introduction of nitrogen, oxygen, and sulfur functionalities.

Reaction with Amines: Primary or secondary amines can displace the chloride to form the corresponding diamine derivatives. This reaction expands the molecular framework and introduces additional basic centers.

Reaction with Thiols: Thiolates, generated from thiols in the presence of a base, are excellent nucleophiles and react readily with the chloropropyl chain to form thioethers.

Reaction with Alkoxides/Hydroxide (B78521): Alkoxides or hydroxide ions can substitute the chloride to yield ethers or the corresponding alcohol, N-(3-hydroxypropyl)-2-nitrobenzenamine. This alcohol derivative is itself a useful intermediate for further transformations.

The chloropropyl side chain is a key component for constructing other heterocyclic systems beyond the piperazine (B1678402) ring discussed in 3.1.2. By reacting Benzenamine, N-(3-chloropropyl)-2-nitro- with bifunctional nucleophiles, various heterocycles can be synthesized. For instance, reaction with an amino alcohol like ethanolamine (B43304) can lead to the formation of a substituted N-arylpiperazine or, through a different reaction sequence, a morpholine (B109124) ring.

The synthesis of N-substituted morpholines, for example, can be achieved by reacting a primary amine with a dihalo ether. google.com In a related fashion, Benzenamine, N-(3-chloropropyl)-2-nitro- could first be converted to N-(3-hydroxypropyl)-2-nitrobenzenamine. Subsequent activation of the hydroxyl group and intramolecular cyclization, or reaction with an agent like ethylene (B1197577) sulfate, could potentially lead to the formation of a morpholine ring fused or appended to the N-aryl scaffold. chemrxiv.org

Transformations of the Nitroaromatic Moiety

The nitro group on the aromatic ring is a highly versatile functional group, primarily serving as a precursor to an amino group through reduction. This transformation is one of the most fundamental and widely used reactions in the synthesis of aromatic compounds. acs.org

The reduction of the nitro group in N-(3-chloropropyl)-2-nitrobenzenamine to yield N¹-(3-chloropropyl)benzene-1,2-diamine can be accomplished using several methods, with catalytic hydrogenation being the most common and environmentally benign approach. acs.orgniscpr.res.in

Catalytic Hydrogenation: This is the preferred industrial method, utilizing molecular hydrogen (H₂) in the presence of a metal catalyst. acs.org

Palladium on Carbon (Pd/C): A highly effective and common catalyst for this transformation. The reaction is typically run in a solvent like methanol (B129727) or ethanol (B145695) under a positive pressure of hydrogen. niscpr.res.in

Raney Nickel (Raney-Ni): A pyrophoric but highly active catalyst that is also widely used. It can be particularly useful when trying to avoid dehalogenation, although this is less of a concern for alkyl chlorides compared to aryl chlorides. acs.org

Platinum (Pt) or other Noble Metals: These are also active catalysts for nitro group reduction. rsc.org

Non-Noble Metal Catalysts: Due to the cost of noble metals, catalysts based on nickel, cobalt, or copper are also employed. The mechanism on these oxophilic metals can differ, sometimes involving initial dissociation of the N–O bonds. rsc.org

Chemical Reduction: Stoichiometric reducing agents are also effective, particularly on a laboratory scale.

Metals in Acid: The classic Béchamp reduction uses iron filings in acidic media (e.g., acetic or hydrochloric acid). acs.org Other metals like tin (SnCl₂) and zinc (Zn) are also commonly used.

Transfer Hydrogenation: This method uses a source other than H₂ gas to provide hydrogen, such as formic acid or hydrazine, in the presence of a catalyst like Pd/C.

The choice of reducing agent is critical for chemoselectivity, especially if other reducible functional groups are present in the molecule. The reduction of the nitro group dramatically changes the electronic properties of the aromatic ring, converting the electron-withdrawing nitroaniline into an electron-rich phenylenediamine, which can then be used in a host of subsequent reactions, such as the formation of benzimidazoles or quinoxalines.

The table below details common methods for the reduction of the aromatic nitro group.

Table 2: Reagents and Conditions for the Reduction of the Nitroaromatic Moiety

Method Reagent/Catalyst Typical Conditions Product Notes
Catalytic Hydrogenation H₂, 5% Pd/C Methanol, 1-5 atm H₂, RT N¹-(3-chloropropyl)benzene-1,2-diamine Clean reaction with water as the only byproduct. acs.orgniscpr.res.in
Catalytic Hydrogenation H₂, Raney-Ni Ethanol, 1-10 atm H₂, RT-50°C N¹-(3-chloropropyl)benzene-1,2-diamine Highly active, pyrophoric catalyst. acs.org
Chemical Reduction Fe, HCl/CH₃COOH (Béchamp) Water/Ethanol, Reflux N¹-(3-chloropropyl)benzene-1,2-diamine Classic method, generates iron salt waste. acs.org
Chemical Reduction SnCl₂·2H₂O, HCl Ethanol, Reflux N¹-(3-chloropropyl)benzene-1,2-diamine Common lab-scale method.

Reductive Transformations of the Nitro Group to Amine

The reduction of the aromatic nitro group in Benzenamine, N-(3-chloropropyl)-2-nitro- to a primary amine is a pivotal transformation, yielding N¹-(3-chloropropyl)benzene-1,2-diamine. This conversion is significant as it changes the electronic nature of the benzene (B151609) ring from deactivated to activated and introduces a new nucleophilic center, setting the stage for further reactions. A variety of established methods for the reduction of nitroarenes are applicable to this compound. sciencemadness.orgacs.org

Commonly employed methods include catalytic hydrogenation and reduction using dissolving metals in acidic media. researchgate.net Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with molecular hydrogen (H₂) is highly efficient. researchgate.net Alternatively, metal/acid combinations like tin (Sn) or iron (Fe) in hydrochloric acid (HCl) are classic and effective reagents for this transformation. askiitians.com Stannous chloride (SnCl₂) also serves as a mild reducing agent for this purpose. acsgcipr.org The choice of reagent can be critical to ensure chemoselectivity, preserving the chloroalkyl side chain.

Below is a summary of typical conditions for this reductive transformation.

Reagent/CatalystSolventGeneral ConditionsProduct
H₂, Pd/CEthanol or MethanolRoom temperature, atmospheric or elevated pressureN¹-(3-chloropropyl)benzene-1,2-diamine
Sn, conc. HClEthanolRefluxN¹-(3-chloropropyl)benzene-1,2-diamine
Fe, HClWater/EthanolRefluxN¹-(3-chloropropyl)benzene-1,2-diamine
SnCl₂·2H₂OEthanolRefluxN¹-(3-chloropropyl)benzene-1,2-diamine

Functional Group Interconversions on the Aromatic Ring

Following the reduction of the nitro group, the resulting N¹-(3-chloropropyl)benzene-1,2-diamine is primed for functional group interconversions, most notably intramolecular cyclization. The product contains two nucleophilic amine groups and an electrophilic alkyl chloride terminus on the side chain. This arrangement facilitates an intramolecular nucleophilic substitution reaction.

The most probable cyclization pathway involves the nucleophilic attack of one of the amino groups on the terminal carbon of the chloropropyl chain, displacing the chloride ion. Attack by the aniline nitrogen (N¹) results in the formation of a seven-membered ring. This specific transformation yields 1-(3-aminophenyl)-2,3,4,5-tetrahydro-1H-benzo[b] researchgate.netaskiitians.comdiazepine, a heterocyclic system that is a core structure in many pharmacologically active compounds. nih.govresearchgate.net This intramolecular N-alkylation is a powerful method for constructing such fused heterocyclic systems. mdpi.comnih.gov

Mechanistic Investigations of Key Transformations

While specific mechanistic studies focused solely on Benzenamine, N-(3-chloropropyl)-2-nitro- are not extensively documented, the mechanisms of its key transformations can be elucidated from well-established principles in organic chemistry.

Elucidation of Reaction Mechanisms and Intermediate Species

Nitro Group Reduction: The reduction of aromatic nitro compounds by metals in acid, such as Sn/HCl, is understood to be a stepwise process. askiitians.com The reaction proceeds through a series of electron and proton transfers. The nitro group (-NO₂) is first reduced to a nitroso group (-NO). sarthaks.com This is followed by further reduction to a hydroxylamine (B1172632) intermediate (-NHOH), which is then finally reduced to the primary amine (-NH₂). sarthaks.com

Step 1: Ar-NO₂ + 2e⁻ + 2H⁺ → Ar-NO + H₂O

Step 2: Ar-NO + 2e⁻ + 2H⁺ → Ar-NHOH

Step 3: Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O

In catalytic hydrogenation, the mechanism also involves sequential reduction on the surface of the metal catalyst. researchgate.net Both the nitroarene and molecular hydrogen are adsorbed onto the catalyst surface. The reaction is believed to proceed through the same nitroso and hydroxylamine intermediates before the final aniline product is formed and desorbed from the surface. acs.orgresearchgate.net

Intramolecular Cyclization: The subsequent cyclization of N¹-(3-chloropropyl)benzene-1,2-diamine to form the tetrahydro-1H-benzo[b] researchgate.netaskiitians.comdiazepine ring system follows a classic intramolecular nucleophilic substitution (Sₙ2) mechanism. The primary aniline nitrogen acts as the nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine. The reaction proceeds via a single transition state where the new C-N bond is forming concurrently as the C-Cl bond is breaking, resulting in the displacement of the chloride leaving group and the formation of the seven-membered ring.

Kinetic Studies of Reaction Pathways

The rate of catalytic hydrogenation of nitroarenes is complex and depends on multiple factors, including catalyst type and loading, substrate concentration, hydrogen pressure, temperature, and solvent.

The kinetics of the intramolecular Sₙ2 cyclization are expected to follow a second-order rate law, being first order in the concentration of the diamine substrate. The rate of this cyclization is influenced by several factors:

Solvent: Polar aprotic solvents can accelerate Sₙ2 reactions.

Temperature: Higher temperatures generally increase the reaction rate.

Base: The presence of a non-nucleophilic base can facilitate the reaction by deprotonating the amine, increasing its nucleophilicity.

Spectroscopic and Advanced Analytical Characterization of Benzenamine, N 3 Chloropropyl 2 Nitro

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

The precise arrangement of atoms and functional groups within "Benzenamine, N-(3-chloropropyl)-2-nitro-" can be determined using a combination of sophisticated analytical methods. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is a powerful tool for mapping the connectivity of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, specific information about the chemical environment of each proton and carbon atom can be obtained.

The proton NMR (¹H NMR) spectrum of "Benzenamine, N-(3-chloropropyl)-2-nitro-" is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The electron-withdrawing nature of the nitro group and the electron-donating effect of the amino group significantly influence the chemical shifts of the aromatic protons. The protons of the N-(3-chloropropyl) side chain will also show characteristic chemical shifts and coupling patterns.

The aromatic region is expected to show four distinct signals for the protons on the benzene (B151609) ring. The proton ortho to the nitro group is expected to be the most downfield, while the proton ortho to the amino group would be the most upfield among the aromatic protons. The protons on the propyl chain will exhibit signals in the aliphatic region, with the methylene group attached to the nitrogen appearing downfield due to the deshielding effect of the nitrogen atom. The methylene group attached to the chlorine atom will also be shifted downfield.

Predicted ¹H NMR Data for Benzenamine, N-(3-chloropropyl)-2-nitro-

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic H (ortho to NO₂)7.8 - 8.2Doublet1H
Aromatic H (para to NO₂)7.3 - 7.6Triplet1H
Aromatic H (ortho to NH)6.7 - 7.0Doublet1H
Aromatic H (meta to NO₂)6.6 - 6.9Triplet1H
NH5.0 - 6.0Broad Singlet1H
N-CH₂3.3 - 3.6Triplet2H
CH₂-Cl3.6 - 3.9Triplet2H
CH₂-CH₂-CH₂2.0 - 2.4Quintet2H

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. The aromatic carbons will have chemical shifts in the range of 110-150 ppm. The carbon bearing the nitro group will be significantly downfield, while the carbon attached to the amino group will be upfield. The aliphatic carbons of the propyl chain will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for Benzenamine, N-(3-chloropropyl)-2-nitro-

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-NO₂145 - 150
C-NH140 - 145
Aromatic C (ortho to NO₂)130 - 135
Aromatic C (para to NO₂)125 - 130
Aromatic C (ortho to NH)115 - 120
Aromatic C (meta to NO₂)110 - 115
N-CH₂40 - 45
CH₂-Cl40 - 45
CH₂-CH₂-CH₂30 - 35

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the N-CH₂ and the central CH₂ protons of the propyl chain, and between the central CH₂ and the CH₂-Cl protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the carbon atoms based on the assignments of their attached protons. For example, the proton signal at 3.3-3.6 ppm would correlate with the carbon signal at 40-45 ppm, confirming the N-CH₂ group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.

ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like "Benzenamine, N-(3-chloropropyl)-2-nitro-". In positive ion mode, the molecule is expected to be protonated, resulting in a molecular ion peak [M+H]⁺. The molecular formula for "Benzenamine, N-(3-chloropropyl)-2-nitro-" is C₉H₁₁ClN₂O₂. The molecular weight is calculated to be approximately 214.65 g/mol . Therefore, the ESI-MS spectrum should show a prominent peak at an m/z (mass-to-charge ratio) corresponding to the protonated molecule.

The fragmentation of the molecular ion can provide further structural confirmation. Plausible fragmentation pathways would involve the loss of the chloropropyl side chain or cleavage of the C-N bond.

Predicted ESI-MS Data for Benzenamine, N-(3-chloropropyl)-2-nitro-

IonPredicted m/z
[M+H]⁺215.66
[M-Cl]⁺179.08
[M-C₃H₆Cl]⁺138.04

Infrared (IR) Spectroscopy for Functional Group Identification

No published Infrared (IR) spectroscopy data for Benzenamine, N-(3-chloropropyl)-2-nitro- is currently available. An experimental IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups. Hypothetically, these would include:

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ for the secondary amine.

Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands in the 2850-3000 cm⁻¹ range from the propyl chain.

Nitro Group (NO₂) Stretching: Strong asymmetric and symmetric stretching bands typically observed around 1500-1550 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C=C Aromatic Ring Stretching: Peaks in the 1450-1600 cm⁻¹ region.

C-N Stretching: Found in the 1250-1350 cm⁻¹ region.

C-Cl Stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Without experimental data, a definitive table of absorption bands and their assignments cannot be constructed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no available Ultraviolet-Visible (UV-Vis) spectroscopy data for Benzenamine, N-(3-chloropropyl)-2-nitro-. The electronic transitions of this molecule would be influenced by the presence of the nitrobenzene chromophore. Generally, nitroaniline derivatives exhibit characteristic absorption maxima (λmax) in the UV-Vis spectrum due to π → π* and n → π* electronic transitions. The precise wavelengths and molar absorptivity coefficients for Benzenamine, N-(3-chloropropyl)-2-nitro- have not been reported.

X-ray Crystallography for Solid-State Molecular Structure Determination

A search of crystallographic databases yielded no results for the X-ray crystal structure of Benzenamine, N-(3-chloropropyl)-2-nitro-. Consequently, information regarding its crystal system, space group, unit cell dimensions, and intramolecular bonding parameters (bond lengths and angles) in the solid state is not available.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) Profiling

No specific Liquid Chromatography-Mass Spectrometry (LC-MS) methods or data for the analysis of Benzenamine, N-(3-chloropropyl)-2-nitro- have been published. An LC-MS analysis would provide information on its retention time under specific chromatographic conditions and its mass-to-charge ratio (m/z). The expected molecular ion peak [M+H]⁺ would correspond to its molecular weight. Fragmentation patterns from tandem mass spectrometry (MS/MS) would be necessary to elucidate its structure, but this information is not available.

Gas Chromatography-Mass Spectrometry (GC-MS)

There is no published Gas Chromatography-Mass Spectrometry (GC-MS) data for Benzenamine, N-(3-chloropropyl)-2-nitro-. A GC-MS analysis would yield its retention time and a mass spectrum characterized by a molecular ion peak and specific fragmentation patterns. This information is essential for its identification in complex mixtures and for purity assessment, but it has not been documented in the scientific literature.

Computational and Theoretical Chemical Studies of Benzenamine, N 3 Chloropropyl 2 Nitro

Quantum Chemical Approaches for Molecular Properties and Reactivity Prediction

Quantum chemical methods are fundamental in elucidating the molecular characteristics of benzenamine, N-(3-chloropropyl)-2-nitro-. These computational tools allow for the detailed examination of its electronic structure and the prediction of its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic and geometric properties of molecules. For benzenamine, N-(3-chloropropyl)-2-nitro-, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry to its lowest energy state. researchgate.net These calculations can predict key structural parameters.

A significant feature of 2-nitroaniline (B44862) derivatives is the formation of an intramolecular hydrogen bond between the amino group and one of the oxygen atoms of the nitro group, creating a stable six-membered chelate ring. researchgate.net This interaction significantly influences the planarity of the molecule and the orientation of the substituents.

Table 1: Predicted Geometric Parameters for Benzenamine, N-(3-chloropropyl)-2-nitro- from DFT Calculations

Parameter Predicted Value
C-N (amino) Bond Length ~1.36 Å
C-N (nitro) Bond Length ~1.47 Å
N-H...O (intramolecular) Distance ~1.8 - 2.0 Å
Dihedral Angle (benzene ring - NO2) < 10°

Note: These are typical values based on studies of similar nitroaniline derivatives and serve as illustrative examples.

Furthermore, DFT is used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.

Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit computationally intensive, approach to studying molecular systems from first principles. researchgate.netnsc.ru These methods are valuable for obtaining initial geometries and wave functions for more complex calculations. For benzenamine, N-(3-chloropropyl)-2-nitro-, ab initio calculations can be used to determine structural and energy characteristics of its various conformations. researchgate.net

Semi-empirical methods, on the other hand, offer a faster, though less precise, alternative by incorporating some experimental parameters. These methods are particularly useful for preliminary analyses of large molecules or for exploring potential energy surfaces.

Analysis of Intramolecular and Intermolecular Interactions

The physical and chemical properties of benzenamine, N-(3-chloropropyl)-2-nitro- in condensed phases are heavily influenced by a network of non-covalent interactions.

As previously mentioned, the most significant intramolecular interaction in benzenamine, N-(3-chloropropyl)-2-nitro- is the hydrogen bond between the amino proton and an oxygen atom of the ortho-nitro group. researchgate.net This interaction locks the conformation of the N-H and nitro groups relative to the benzene (B151609) ring.

In a crystalline or solution phase, intermolecular hydrogen bonds can also form. The amino group can act as a hydrogen bond donor, while the nitro group and the chlorine atom can act as acceptors. These interactions can lead to the formation of dimers or larger molecular aggregates, influencing properties like melting point and solubility. Computational studies on similar molecules have shown that C-H···O hydrogen bonds also contribute to the stability of crystal structures. researchgate.net

Table 2: Illustrative Interaction Energies in a Dimer of a 2-Nitroaniline Derivative

Interaction Type Estimated Energy (kcal/mol)
Hydrogen Bonding (N-H···O) -3 to -6
π-π Stacking -2 to -5
Van der Waals Forces -1 to -3

Note: These values are illustrative and based on computational studies of similar molecules.

Prediction of Reactivity and Reaction Energetics

Computational chemistry provides powerful tools for predicting the reactivity of benzenamine, N-(3-chloropropyl)-2-nitro-. The analysis of the frontier molecular orbitals (HOMO and LUMO) is a key aspect of this. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For nitroaromatic compounds, the LUMO is often localized on the nitro group and the aromatic ring, suggesting susceptibility to nucleophilic attack.

The electrostatic potential surface of the molecule can also be calculated to identify electron-rich and electron-poor regions, further guiding the prediction of reactive sites. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule. researchgate.net

Furthermore, computational methods can be used to model reaction pathways and calculate activation energies for potential reactions, such as nucleophilic substitution at the chloropropyl side chain or reduction of the nitro group. This information is invaluable for understanding the chemical transformations the molecule might undergo.

Transition State Analysis and Reaction Pathways

No studies detailing the transition states or reaction pathways involving Benzenamine, N-(3-chloropropyl)-2-nitro- were found. This type of research would typically involve quantum mechanical calculations to identify the energy barriers and geometric configurations of transient species in chemical reactions.

Calculation of Spectroscopic Parameters

Information on theoretically calculated spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for Benzenamine, N-(3-chloropropyl)-2-nitro- is not available in the public domain. These calculations are crucial for complementing experimental data and aiding in the structural elucidation of the molecule.

Conformational Analysis and Molecular Dynamics Simulations

No literature was identified that focuses on the conformational landscape or the dynamic behavior of Benzenamine, N-(3-chloropropyl)-2-nitro- through molecular dynamics simulations. Such studies are essential for understanding the molecule's flexibility, stability of different conformers, and its interactions with other molecules over time.

Due to this lack of specific research, the generation of an informative and scientifically accurate article adhering to the requested structure and content is not feasible at this time.

Role of Benzenamine, N 3 Chloropropyl 2 Nitro in the Synthesis of Complex Chemical Entities

Intermediate for Functional Organic Molecules with Defined Chemical Properties

The chemical properties of Benzenamine, N-(3-chloropropyl)-2-nitro- make it a potentially useful intermediate for synthesizing functionalized organic molecules beyond the common heterocyclic scaffolds.

The 2-Nitroaniline (B44862) Moiety: This part of the molecule is a well-known chromophore and is used in the synthesis of azo dyes. The amino group can be diazotized and coupled with other aromatic compounds. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and the basicity of the amine.

The N-(3-chloropropyl) Chain: This is a versatile alkylating agent. The terminal chlorine can be displaced by a variety of nucleophiles (e.g., other amines, thiols, alcohols, cyanides) to attach new functional groups. This allows for the molecule to be tethered to other molecular scaffolds or for the introduction of properties like fluorescence, bioactivity, or specific binding capabilities.

Through a two-step process involving (1) nucleophilic substitution at the chloropropyl chain and (2) reduction of the nitro group, a diverse library of functionalized o-phenylenediamine derivatives could be generated for further synthetic applications.

Structure-Reactivity Relationships in Synthetic Applications

The synthetic utility of Benzenamine, N-(3-chloropropyl)-2-nitro- is governed by the interplay between its three key components: the aromatic ring, the nitro group, and the N-(3-chloropropyl) side chain.

Influence of the Nitro Group: The ortho-nitro group significantly reduces the nucleophilicity and basicity of the secondary amine due to its strong electron-withdrawing nature. This deactivation means that the amine is less likely to participate in unwanted side reactions under certain conditions. However, for cyclization reactions that require the amine to act as a nucleophile, the nitro group must first be reduced.

Reactivity of the Chloropropyl Chain: The primary alkyl chloride is susceptible to SN2 reactions. The rate of intramolecular cyclization to form an indoline (as discussed in 6.1.1) would depend on factors like the choice of base (if any), solvent, and temperature, which influence the competition between intramolecular and intermolecular reactions.

Steric Effects: The ortho-positioning of the nitro group and the N-alkyl chain creates steric hindrance around the amine. This could influence the approach of reagents and affect reaction rates. For instance, in a hypothetical reductive cyclization, the conformation of the side chain would be critical for the final ring-closing step to occur efficiently.

The relationship between these functional groups dictates the sequence of synthetic steps. For instance, any reaction requiring a nucleophilic aniline (B41778) nitrogen must be preceded by the reduction of the nitro group. Conversely, if the chloropropyl chain is to be modified via nucleophilic substitution, the conditions must be chosen carefully to avoid premature cyclization or other side reactions.

Future Research Directions and Emerging Opportunities in Benzenamine, N 3 Chloropropyl 2 Nitro Chemistry

Exploration of Asymmetric Synthesis Methodologies for Chiral Derivatives

The development of stereochemically defined molecules is a cornerstone of modern medicinal and materials chemistry. While Benzenamine, N-(3-chloropropyl)-2-nitro- is itself achiral, its structure provides multiple handles for the introduction of chirality. Future research will likely focus on the asymmetric synthesis of its derivatives, creating compounds with specific three-dimensional arrangements that could lead to novel biological activities or material properties.

Key opportunities lie in catalyst-controlled enantioselective reactions. For instance, intramolecular cyclization reactions, where the amine nitrogen attacks the carbon bearing the chlorine atom, could be rendered asymmetric through the use of chiral catalysts. Transition-metal catalysts featuring chiral ligands are particularly promising for such transformations. Another avenue involves the asymmetric functionalization of the aromatic ring or transformations of the nitro group that could generate a stereocenter. Chiral dialkyl carbinamines, for example, are an important class of molecules in organic and pharmaceutical chemistry, and methods for their synthesis are highly sought after. nih.gov Nickel-catalyzed enantioconvergent couplings have shown success in synthesizing protected dialkyl carbinamines from racemic starting materials, a strategy that could be adapted for derivatives of N-(3-chloropropyl)-2-nitrobenzenamine. nih.gov

Future investigations could explore a range of chiral catalysts to mediate these transformations, aiming for high yields and excellent enantioselectivity.

Table 1: Potential Asymmetric Synthesis Strategies for Derivatives of Benzenamine, N-(3-chloropropyl)-2-nitro-
Reaction TypePotential Chiral Catalyst SystemTarget Chiral MoietyAnticipated Outcome
Intramolecular CyclizationRhodium(II) carboxamidates or Copper/BOX complexesChiral Tetrahydroquinoline RingHigh enantiomeric excess (ee) of the cyclic product.
Asymmetric C-H FunctionalizationPalladium(II) with chiral monoprotected amino acid (MPAA) ligandsAtropisomeric biaryl systems or chiral C-H insertion productsIntroduction of planar or central chirality.
Enantioselective Reduction of a Ketone DerivativeNoyori-type Ruthenium catalysts (e.g., Ru-BINAP)Chiral alcohol on a modified side chainHigh diastereomeric and enantiomeric excess.
Asymmetric [3+2] CycloadditionSilver(I) or Copper(I) with chiral phosphine (B1218219) ligandsChiral nitrogen-containing heterocyclesHighly substituted, optically enriched heterocyclic products. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processing to continuous flow manufacturing. ijprajournal.com Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. ijprajournal.comd-nb.info For a molecule like Benzenamine, N-(3-chloropropyl)-2-nitro-, where its synthesis may involve hazardous reagents or intermediates (e.g., nitration), flow chemistry presents a significant opportunity to mitigate risks by minimizing the volume of reactive material at any given time. d-nb.info

Automated synthesis platforms, often utilizing flow chemistry, enable the rapid generation of compound libraries for structure-activity relationship (SAR) studies. chemrxiv.org By systematically varying the substituents on the aromatic ring or modifying the side chain of Benzenamine, N-(3-chloropropyl)-2-nitro- in an automated fashion, researchers can quickly explore a vast chemical space to identify molecules with desired properties.

Table 2: Comparison of Hypothetical Batch vs. Flow Synthesis for the Nitration of N-(3-chloropropyl)aniline
ParameterBatch Synthesis (Conventional)Flow Synthesis (Future Direction)
SafetyLarge volume of exothermic reaction, risk of thermal runaway.Small reactor volume, superior heat exchange, inherently safer. d-nb.info
Reaction TimeHours (including slow addition and workup).Seconds to minutes residence time. mdpi.com
ProductivityLimited by vessel size.Scalable by running the system for longer periods ("scaling out").
ReproducibilityCan vary due to mixing and temperature gradients.Highly reproducible due to precise control of parameters. ijprajournal.com
IntegrationRequires discrete steps for workup and purification.Allows for integrated synthesis, purification, and analysis. d-nb.info

Development of Highly Selective and Sustainable Catalytic Transformations

Green chemistry principles are increasingly guiding synthetic route design. A major area for future research concerning Benzenamine, N-(3-chloropropyl)-2-nitro- is the development of sustainable catalytic methods for its transformations. The reduction of the nitro group to an aniline (B41778) is a fundamental and highly valuable reaction. Traditional methods often employ stoichiometric amounts of metals like iron, tin, or zinc in acidic media, which generate significant waste.

The future lies in heterogeneous catalysis using recoverable and reusable catalysts. Magnetically separable nanocatalysts, for example, offer a promising solution. mdpi.com These catalysts, often composed of a magnetic core (like Fe₃O₄) coated with a catalytic metal (such as palladium, rhodium, or gold), can efficiently mediate the reduction of nitroaromatics under mild conditions using greener reducing agents like ammonium (B1175870) formate (B1220265) or hydrazine. mdpi.comsemanticscholar.org After the reaction, the catalyst can be easily removed with an external magnet and reused for multiple cycles with minimal loss of activity. mdpi.com

Another key area is chemoselectivity. Catalytic systems must be developed that can selectively transform one functional group in the presence of others. For N-(3-chloropropyl)-2-nitrobenzenamine, this means, for instance, reducing the nitro group without causing hydrodechlorination of the chloropropyl chain or facilitating selective cross-coupling reactions on the aromatic ring without disturbing the other functionalities.

Table 3: Comparison of Catalytic Systems for the Reduction of the Nitro Group
Catalytic SystemHydrogen SourceAdvantagesChallenges for Future Research
Traditional (e.g., Sn/HCl)Protic AcidWell-established, inexpensive.Poor atom economy, harsh conditions, metallic waste.
Homogeneous (e.g., Wilkinson's catalyst)H₂ gasHigh activity and selectivity.Difficult catalyst recovery, precious metal cost.
Heterogeneous (e.g., Pd/C)H₂ gas, Hydrazine, HCOOHCatalyst is easily separated.Potential for leaching, requires pressure for H₂.
Magnetic Nanocatalysts (e.g., Rh-Fe₃O₄)Hydrazine, HCOONH₄Excellent recyclability, high efficiency, mild conditions. mdpi.comsemanticscholar.orgSynthesis of stable nanoparticles, long-term durability.

Advanced Mechanistic Insights into Novel Reaction Pathways

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and the optimization of existing ones. For Benzenamine, N-(3-chloropropyl)-2-nitro-, several reaction pathways are ripe for detailed mechanistic investigation. Intramolecular reactions, such as cyclizations to form seven-membered rings or other heterocyclic systems, are of particular interest.

Future research will increasingly employ a synergy of experimental and computational techniques to elucidate these pathways. Advanced spectroscopic methods, such as in-situ NMR and stopped-flow kinetics, can provide real-time information on reaction intermediates and rates. Concurrently, computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for mapping potential energy surfaces, identifying transition state structures, and explaining observed selectivity (e.g., regio- and stereoselectivity). rsc.orgresearchgate.net For example, studying a potential [3+2] cycloaddition reaction involving a derivative of N-(3-chloropropyl)-2-nitrobenzenamine could benefit from Molecular Electron Density Theory (MEDT) to analyze the mechanism and selectivity. rsc.orgresearchgate.net

These advanced mechanistic studies will not only demystify complex transformations but also enable the predictive design of catalysts and reaction conditions to favor desired products, suppress side reactions, and open doors to entirely new chemical transformations that are currently inaccessible.

Table 4: Methodologies for Investigating Reaction Mechanisms
Investigative MethodTypeInformation GainedExample Application
Kinetic Isotope Effect (KIE) StudiesExperimentalIdentifies rate-determining steps and involvement of specific bonds in the transition state.Distinguishing between different C-H activation or cyclization mechanisms.
In-situ Spectroscopy (NMR, IR, Raman)ExperimentalDetection and characterization of transient intermediates.Observing the formation of an intermediate during an intramolecular cyclization.
Density Functional Theory (DFT)ComputationalCalculation of transition state energies, reaction pathways, and molecular orbitals. rsc.orgPredicting the regioselectivity of an aromatic substitution reaction.
Molecular Electron Density Theory (MEDT)ComputationalAnalysis of electron density changes along a reaction pathway to understand reactivity. researchgate.netElucidating the mechanism of a cycloaddition reaction.

Q & A

Q. Data Gaps and Research Opportunities :

  • No thermochemical data (e.g., critical volume, melting point) for this compound exists in NIST or Cheméo (). Experimental determination via DSC or computational estimation (McGowan method) is recommended.
  • Limited toxicity data necessitates Ames tests or in vitro cytotoxicity assays for safety profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.